molecular formula C6H6ClNO<br>HOC6H3(NH2)Cl<br>C6H6ClNO B047367 2-Amino-4-chlorophenol CAS No. 95-85-2

2-Amino-4-chlorophenol

Cat. No. B047367
Key on ui cas rn: 95-85-2
M. Wt: 143.57 g/mol
InChI Key: SWFNPENEBHAHEB-UHFFFAOYSA-N
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Patent
US07423040B2

Procedure details

143.6 g (1 mole) of 2-amino-4-chlorphenol was suspended in 550 ml of methyl t-butyl ether under mild nitrogen purge. The mixture was heated to reflux until the material was dissolved. After 40 minutes, 112.3 g of acetic anhydride was added. After the addition the mixture was cooled to 20-25° C. in one hour. After stirring for an additional hour the mixture was cooled to 0-5° C. under stirring and kept on this temperature for an additional hour. The product was filtered off, washed with 200 ml of methyl t-butyl ether twice and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 92%.
Quantity
143.6 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[C:10]([O:14]C)(C)(C)[CH3:11]>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([NH:1][C:10](=[O:14])[CH3:11])[CH:7]=1

Inputs

Step One
Name
Quantity
143.6 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Step Two
Name
Quantity
550 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for an additional hour the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the material
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
ADDITION
Type
ADDITION
Details
112.3 g of acetic anhydride was added
ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
under stirring
WAIT
Type
WAIT
Details
kept on this temperature for an additional hour
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with 200 ml of methyl t-butyl ether twice
CUSTOM
Type
CUSTOM
Details
dried at 50° C.
CUSTOM
Type
CUSTOM
Details
till dry

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
ClC=1C=CC(=C(C1)NC(C)=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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